![molecular formula C8H16N4O4 B14338451 2,2'-[(E)-Diazenediyl]bis(N-hydroxy-2-methylpropanamide) CAS No. 98873-65-5](/img/structure/B14338451.png)
2,2'-[(E)-Diazenediyl]bis(N-hydroxy-2-methylpropanamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[(E)-Diazenediyl]bis(N-hydroxy-2-methylpropanamide) is a chemical compound known for its unique structure and properties It belongs to the class of diazenediyl compounds, which are characterized by the presence of a diazenediyl group (-N=N-) linking two hydroxy-2-methylpropanamide moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(E)-Diazenediyl]bis(N-hydroxy-2-methylpropanamide) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpropanamide derivatives with diazenediyl compounds. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or copper to facilitate the formation of the diazenediyl linkage.
Industrial Production Methods
On an industrial scale, the production of 2,2’-[(E)-Diazenediyl]bis(N-hydroxy-2-methylpropanamide) may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
2,2’-[(E)-Diazenediyl]bis(N-hydroxy-2-methylpropanamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenediyl group to amines.
Substitution: The hydroxy groups can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
科学的研究の応用
2,2’-[(E)-Diazenediyl]bis(N-hydroxy-2-methylpropanamide) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,2’-[(E)-Diazenediyl]bis(N-hydroxy-2-methylpropanamide) involves its interaction with molecular targets through the diazenediyl group. This group can form covalent bonds with nucleophiles, leading to the modification of biological molecules. The compound may also participate in redox reactions, influencing cellular pathways and processes.
類似化合物との比較
Similar Compounds
- 2,2’-[(E)-1,2-Diazenediyl]bis(2-methylpropanamide)
- 2,2’-[(E)-Diazenediyl]bis(N-butyl-2-methylpropanamide)
Uniqueness
2,2’-[(E)-Diazenediyl]bis(N-hydroxy-2-methylpropanamide) is unique due to its specific diazenediyl linkage and hydroxy-2-methylpropanamide moieties. This structure imparts distinct reactivity and properties compared to other similar compounds, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
98873-65-5 |
|---|---|
分子式 |
C8H16N4O4 |
分子量 |
232.24 g/mol |
IUPAC名 |
N-hydroxy-2-[[1-(hydroxyamino)-2-methyl-1-oxopropan-2-yl]diazenyl]-2-methylpropanamide |
InChI |
InChI=1S/C8H16N4O4/c1-7(2,5(13)9-15)11-12-8(3,4)6(14)10-16/h15-16H,1-4H3,(H,9,13)(H,10,14) |
InChIキー |
HYYJPSNVZDDAJL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=O)NO)N=NC(C)(C)C(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


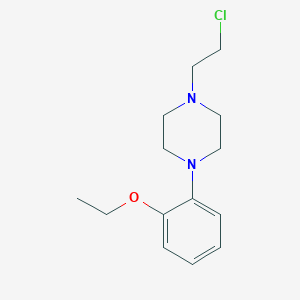
![Ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate](/img/structure/B14338375.png)
dimethylsilane](/img/structure/B14338378.png)
![2-{[2-(1,3-Oxazolidin-2-yl)ethoxy]carbonyl}benzoate](/img/structure/B14338379.png)
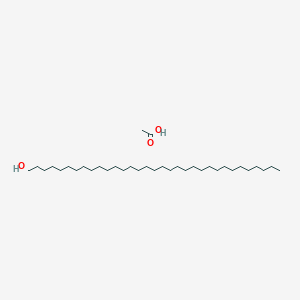

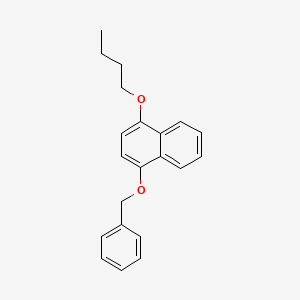
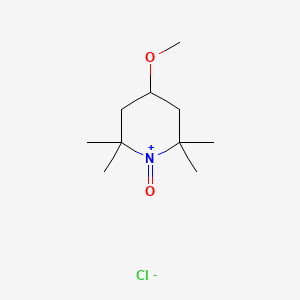
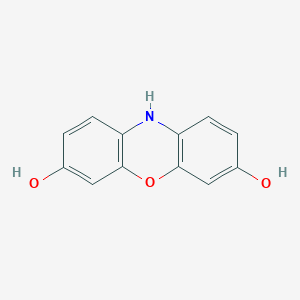

![2,2,6,6-Tetramethyl-5-[(trimethylsilyl)oxy]hept-4-en-3-one](/img/structure/B14338409.png)
![Ethyl [4-(4-aminophenyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B14338415.png)
![2-(1-Methyl-1-phenylethyl)-2-[2-(4-nitrophenyl)diazenyl]propanedinitrile](/img/structure/B14338418.png)

